1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one
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Overview
Description
1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one is a complex organic compound that features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 5-Chloro-2-methylphenyl Group: The piperazine ring is then reacted with 5-chloro-2-methylphenyl halide in the presence of a base to form the substituted piperazine.
Attachment of the Thienyl Group: The final step involves the reaction of the substituted piperazine with 2-thienyl ethanone under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and thienyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted thienyl or phenyl derivatives.
Scientific Research Applications
1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one involves its interaction with specific molecular targets. These may include:
Receptor Binding: The compound may bind to specific receptors, altering their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound could modulate signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-(4-(2-Chlorophenyl)piperazinyl)-2-(2-thienyl)ethan-1-one: Similar structure but with a different substitution pattern.
1-(4-(4-Methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one: Similar structure with a methyl group instead of a chloro group.
Uniqueness
1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-(2-thienyl)ethan-1-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-13-4-5-14(18)11-16(13)19-6-8-20(9-7-19)17(21)12-15-3-2-10-22-15/h2-5,10-11H,6-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFZMYSEOZZMRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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